molecular formula C11H19N5 B1458118 N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine CAS No. 1707367-55-2

N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine

Cat. No.: B1458118
CAS No.: 1707367-55-2
M. Wt: 221.3 g/mol
InChI Key: BCAIFVMUKQTYBG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a dimethylamino group and a methylpiperazine moiety

Properties

IUPAC Name

N,N-dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5/c1-9-7-16(5-4-12-9)11-6-10(15(2)3)13-8-14-11/h6,8-9,12H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAIFVMUKQTYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC(=NC=N2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine as the nucleophile.

    Attachment of the Methylpiperazine Moiety: The methylpiperazine moiety can be attached through a nucleophilic substitution reaction involving a suitable leaving group on the pyrimidine ring and 3-methylpiperazine.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methylpiperazine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-aminopyrimidine: Similar structure but lacks the methylpiperazine moiety.

    6-(3-Methylpiperazin-1-yl)pyrimidin-4-amine: Similar structure but lacks the dimethylamino group.

    N,N-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine: Similar structure with a different substitution pattern on the piperazine ring.

Uniqueness

N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine is unique due to the presence of both the dimethylamino group and the methylpiperazine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine (CAS Number: 1707367-55-2) is a compound belonging to the aminopyrimidine class, characterized by a pyrimidine ring with a dimethylamino group and a methylpiperazine moiety. This unique structure contributes to its biological activity, particularly as an inhibitor of Protein Kinase B (PKB or Akt), which is a crucial component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.

Target Interaction

This compound acts primarily as an ATP-competitive inhibitor of PKB. By binding to the ATP site of PKB, it prevents the phosphorylation of downstream targets that are essential for cell survival and proliferation.

Biochemical Pathways

The inhibition of PKB by this compound leads to modulation in various signaling pathways:

  • PI3K/AKT Pathway : This pathway is vital for regulating cell growth, proliferation, and survival. Inhibition can result in decreased cell survival and increased apoptosis in cancer cells.
  • Cell Cycle Regulation : The compound's action can lead to G1/S phase arrest in cancer cells, thereby inhibiting tumor growth.

In Vitro Studies

Research has demonstrated that this compound exhibits significant anti-proliferative effects across various cancer cell lines. For instance, studies have shown that it can inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses, indicating its potential as an anticancer agent .

In Vivo Studies

In vivo experiments have confirmed that this compound effectively inhibits tumor growth while maintaining a favorable safety profile. The modulation of PKB signaling pathways has been correlated with reduced tumor size and improved survival rates in animal models .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N,N-Dimethyl-4-aminopyrimidineLacks methylpiperazine moietyModerate PKB inhibition
6-(3-Methylpiperazin-1-yl)pyrimidin-4-amineLacks dimethylamino groupWeaker biological activity compared to target compound
N,N-Dimethyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amineDifferent substitution pattern on piperazine ringSimilar but less potent than this compound

Case Studies and Research Findings

  • Anticancer Activity : A study published in 2023 evaluated the efficacy of various aminopyrimidine derivatives, including this compound, against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, particularly in breast and prostate cancer models .
  • Mechanistic Insights : Another investigation focused on the structural modifications of similar compounds and their impact on PKB inhibition. It was found that the presence of both the dimethylamino group and the methylpiperazine moiety was crucial for maintaining high potency against PKB .
  • Pharmacokinetics : Research into the pharmacokinetic properties revealed that variations in the linker groups between piperazine and lipophilic substituents could enhance oral bioavailability while retaining inhibitory activity against PKB .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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